molecular formula C11H11ClN2O2 B8759820 5-chloro-N-methoxy-N-methyl-1H-indole-2-carboxamide

5-chloro-N-methoxy-N-methyl-1H-indole-2-carboxamide

Cat. No. B8759820
M. Wt: 238.67 g/mol
InChI Key: XCXLVWOZDFYWFA-UHFFFAOYSA-N
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Patent
US08436043B2

Procedure details

To a mixture of 5-chloro-1H-indole-2-carboxylic acid (15.0 g), N,O-dimethylhydroxylamine hydrochloride (8.97 g), 1-hydroxybenzotriazole monohydrate (14.1 g), triethylamine (25.6 mL) and N,N-dimethylformamide (200 mL) was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (17.6 g), and the mixture was stirred overnight at room temperature. 1N Hydrochloric acid was added to quench the reaction, the resulting precipitate was collected by filtration to give the title object compound (15.5 g, 84%) as a pale-brown solid.
Quantity
15 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
8.97 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25.6 mL
Type
solvent
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([OH:13])=O)=[CH:5]2.Cl.[CH3:15][NH:16][O:17][CH3:18].O.ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C.Cl>CN(C)C=O.C(N(CC)CC)C>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([N:16]([O:17][CH3:18])[CH3:15])=[O:13])=[CH:5]2 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC=1C=C2C=C(NC2=CC1)C(=O)O
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
8.97 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
14.1 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
25.6 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
17.6 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C2C=C(NC2=CC1)C(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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